2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound featuring a pyridazine ring substituted with a pyridinyl group and a sulfanyl group, along with a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazin-3-yl core. One common method involves the reaction of 6-(pyridin-2-yl)pyridazin-3(2H)-one with appropriate thiol reagents to introduce the sulfanyl group. The pyrrolidin-1-yl ethanone moiety can be introduced through nucleophilic substitution reactions, often using pyrrolidine and ethanoyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazin-3-yl core can be reduced under catalytic hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The pyrrolidin-1-yl ethanone moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Catalytic hydrogenation (e.g., palladium on carbon)
Nucleophiles: Pyrrolidine, ethanoyl chloride
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group
Dihydropyridazine Derivatives: Formed from reduction of the pyridazin-3-yl core
Substituted Ethanone Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antibacterial, and antioxidant properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyridazin-3-yl core is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The sulfanyl group may enhance the compound’s ability to modulate redox-sensitive targets, while the pyrrolidin-1-yl ethanone moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound shares a similar pyridazin-3-yl core but differs in the substituents attached to the core.
6-(Pyridin-2-yl)pyridazin-3(2H)-one: This compound lacks the sulfanyl and pyrrolidin-1-yl ethanone moieties, making it structurally simpler.
Uniqueness
2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a pyridazin-3-yl core with a sulfanyl group and a pyrrolidin-1-yl ethanone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-15(19-9-3-4-10-19)11-21-14-7-6-13(17-18-14)12-5-1-2-8-16-12/h1-2,5-8H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCIUOIZYFJSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815842 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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